molecular formula C14H13NS B8578102 1-ethyl-10H-phenothiazine CAS No. 83838-27-1

1-ethyl-10H-phenothiazine

Cat. No.: B8578102
CAS No.: 83838-27-1
M. Wt: 227.33 g/mol
InChI Key: VTRJBCXAWFGCBV-UHFFFAOYSA-N
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Description

1-ethyl-10H-phenothiazine is a useful research compound. Its molecular formula is C14H13NS and its molecular weight is 227.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

83838-27-1

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

1-ethyl-10H-phenothiazine

InChI

InChI=1S/C14H13NS/c1-2-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16-13/h3-9,15H,2H2,1H3

InChI Key

VTRJBCXAWFGCBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)SC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to a procedure by A. R. Katritzky et al., Synthesis, 1988, 215-217. To a solution of phenothiazine (10.0 g, 50.18 mmol) in anhydrous THF (200 mL) and cooled to −78° C. was added a solution of n-BuLi (24.1 mL, 60.2 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred until a yellow precipitate forms and then allowed to warm to room temperature, until a clear yellow solution results. the solution is again cooled to −78° C. and CO2 gas is bubbled through the mixture for 5 min. The resulting solution is allowed to warm to RT and the solvent was evaporated to give a residue. The residue was again dissolved in anhydrous THF (200 mL) and cooled to −78° C., before t-BuLi (50 mL, 85 mmol, 1.7 M in pentane) was added dropwise. The resulting mixture was allowed to warm to −20° C. and was stirred at this temperature for 2 h. The reaction mixture was again cooled to −78° C. and a solution of ethyl iodide (100.0 mmol) in THF (50 mL) was added dropwise. The mixture was stirred at this temperature for 1 hour then allowed to warm to −20° C. and stirred for 2 h. The reaction mixture was quenched with ice cold 1N HCl and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered and evaporated to give a residue. The residue was purified by flash silica gel chromatography to give the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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